molecular formula C27H26N6O B10861901 (2R)-2-[[(2R)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide

(2R)-2-[[(2R)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide

Cat. No.: B10861901
M. Wt: 450.5 g/mol
InChI Key: SEDFZSHSBUXKAC-AFMDSPMNSA-N
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Description

(R,R)-CPI-1612 is the inactive isomer of CPI-1612, a highly potent, orally active inhibitor of EP300/CBP histone acetyltransferase. This compound is primarily used as an experimental control in scientific research. CPI-1612 has shown significant anticancer activity by inhibiting the EP300 histone acetyltransferase with an IC50 value of 8.1 nanomolar .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-CPI-1612 involves the replacement of the indole scaffold with an aminopyridine scaffold, which enhances its potency, solubility, and bioavailability . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods: Industrial production of (R,R)-CPI-1612 is typically carried out under controlled conditions to ensure high purity and yield. The compound is synthesized in solid form, with a molecular weight of 450.53 grams per mole and a formula of C27H26N6O .

Chemical Reactions Analysis

Types of Reactions: (R,R)-CPI-1612 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions are common, where functional groups are replaced with other groups to study the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(R,R)-CPI-1612 is widely used in scientific research due to its role as an experimental control. Its applications include:

Mechanism of Action

(R,R)-CPI-1612 exerts its effects by inhibiting the EP300/CBP histone acetyltransferase. This inhibition prevents the acetylation of histone proteins, leading to changes in gene expression. The molecular targets include the EP300 and CBP proteins, which are involved in various cellular pathways related to cancer progression .

Comparison with Similar Compounds

    CPI-1612: The active isomer with potent anticancer activity.

    (S,S)-CPI-1612: Another isomer used for comparative studies.

Uniqueness: (R,R)-CPI-1612 is unique due to its inactivity, making it an ideal control compound in experiments. This allows researchers to differentiate the specific effects of the active isomer CPI-1612 from non-specific effects .

Properties

Molecular Formula

C27H26N6O

Molecular Weight

450.5 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide

InChI

InChI=1S/C27H26N6O/c1-19(21-10-8-20(14-28)9-11-21)15-30-26(22-6-4-3-5-7-22)27(34)32-25-13-12-23(16-29-25)24-17-31-33(2)18-24/h3-13,16-19,26,30H,15H2,1-2H3,(H,29,32,34)/t19-,26+/m0/s1

InChI Key

SEDFZSHSBUXKAC-AFMDSPMNSA-N

Isomeric SMILES

C[C@@H](CN[C@H](C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)C)C4=CC=C(C=C4)C#N

Canonical SMILES

CC(CNC(C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)C)C4=CC=C(C=C4)C#N

Origin of Product

United States

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